molecular formula C25H20FN3 B2859479 8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-20-1

8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2859479
CAS No.: 901265-20-1
M. Wt: 381.454
InChI Key: PQQZUFACFAMCMM-UHFFFAOYSA-N
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Description

8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes an ethyl group, a fluorophenyl group, and a methylphenyl group attached to a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Quinoline Ring Formation: The pyrazole intermediate is then subjected to cyclization with an appropriate aromatic aldehyde or ketone to form the quinoline ring.

    Functional Group Introduction: The ethyl, fluorophenyl, and methylphenyl groups are introduced through various substitution reactions, often involving Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenating agents, nitrating agents, and organometallic reagents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted pyrazoloquinolines depending on the reagents used.

Scientific Research Applications

8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism can vary depending on the specific application and the biological target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the ethyl group, which may affect its chemical properties and biological activity.

    8-ethyl-1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Contains a chlorophenyl group instead of a fluorophenyl group, which can influence its reactivity and interactions.

    8-ethyl-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the methyl group on the phenyl ring, potentially altering its properties.

Uniqueness

8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3/c1-3-17-9-12-23-21(13-17)25-22(15-27-23)24(18-10-7-16(2)8-11-18)28-29(25)20-6-4-5-19(26)14-20/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQZUFACFAMCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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